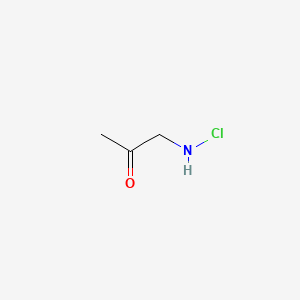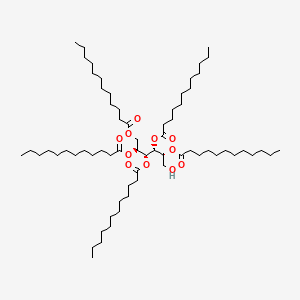
Trimethyladipic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyladipic anhydride is an organic compound with the molecular formula C9H14O3. It is a type of anhydride derived from trimethyladipic acid. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyladipic anhydride can be synthesized through the reaction of trimethyladipic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . Another method involves the use of oxalyl chloride and triphenylphosphine oxide in acetonitrile solvent, which provides high yields of the anhydride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyladipic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with nucleophiles such as water, alcohols, and amines.
Reduction: The anhydride can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Water: Reacts with this compound to form trimethyladipic acid.
Alcohols: React with the anhydride to form esters.
Amines: React with the anhydride to form amides.
Lithium Aluminum Hydride: Used for the reduction of the anhydride to primary alcohols.
Major Products
Carboxylic Acids: Formed from the reaction with water.
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Primary Alcohols: Formed from the reduction reaction.
Wissenschaftliche Forschungsanwendungen
Trimethyladipic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for bioconjugation and smart delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of trimethyladipic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various products depending on the nucleophile used. The reactivity is due to the electrophilic nature of the carbonyl carbon in the anhydride group, which is activated by the adjacent oxygen atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic Anhydride: Similar in reactivity but used more commonly in acetylation reactions.
Succinic Anhydride: Used in similar applications but has a different molecular structure.
Phthalic Anhydride: Widely used in the production of plasticizers and resins.
Uniqueness
Trimethyladipic anhydride is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other anhydrides. Its ability to form stable conjugates with various nucleophiles makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
29011-65-2 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(4S)-3,3,4-trimethyloxepane-2,7-dione |
InChI |
InChI=1S/C9H14O3/c1-6-4-5-7(10)12-8(11)9(6,2)3/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
VBDYRRJQXUOMHF-LURJTMIESA-N |
Isomerische SMILES |
C[C@H]1CCC(=O)OC(=O)C1(C)C |
Kanonische SMILES |
CC1CCC(=O)OC(=O)C1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


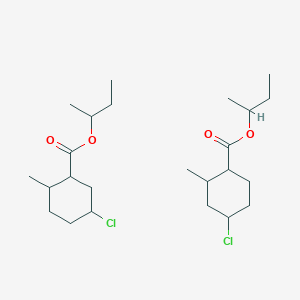
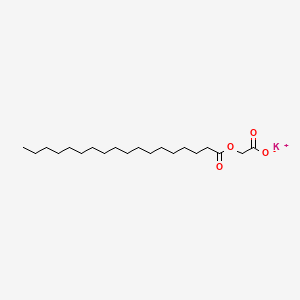
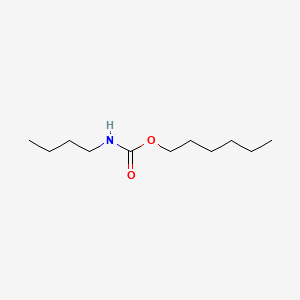
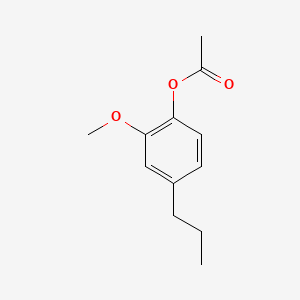
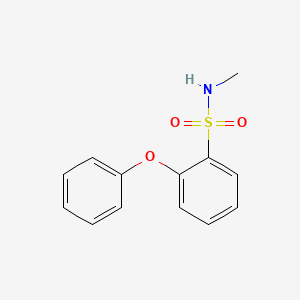
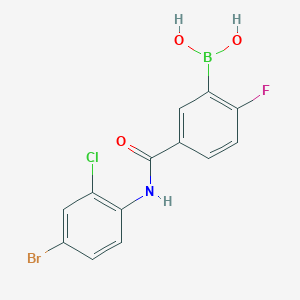

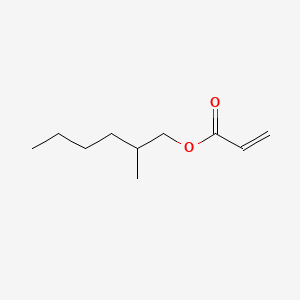

![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)

